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molecular formula C10H11BrO B1295059 (4-Bromophenyl)(cyclopropyl)methanol CAS No. 70289-39-3

(4-Bromophenyl)(cyclopropyl)methanol

Cat. No. B1295059
M. Wt: 227.1 g/mol
InChI Key: PLVQKMYLBFYJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809539B2

Procedure details

(4-Bromophenyl)cyclopropylmethanol (15.0 g) is treated with triethylsilane (30 mL) and trifluoroacetic acid (30 mL) and stirred at room temperature overnight. The reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 3:97) to furnish 1-bromo-4-cyclopropylmethylbenzene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:10]2[CH2:12][CH2:11]2)O)=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:10]2[CH2:11][CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(O)C1CC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 3:97)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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